molecular formula C16H16N4O2 B2419226 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797721-33-5

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2419226
CAS No.: 1797721-33-5
M. Wt: 296.33
InChI Key: XICPKBWWCVXENJ-UHFFFAOYSA-N
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Description

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797721-33-5) is a synthetic small molecule with a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . Its structure features a benzamide core, substituted with a cyano group at the meta-position, linked to a pyrazole ring which is in turn connected to a tetrahydropyran (oxane) group . This specific architecture makes it a valuable chemical intermediate and a potential candidate for drug discovery research. Compounds with benzamide and pyrazole scaffolds are frequently explored in medicinal chemistry for their diverse biological activities. For instance, structurally related N-benzyl pyrazolylbenzamides have been identified as potent antiproliferative agents with submicromolar activity in pancreatic cancer cell lines, functioning through the modulation of mTORC1 signaling and disruption of autophagic flux . Furthermore, pyrazole derivatives are investigated as key components in pharmaceuticals targeting a range of conditions, including neurodegenerative diseases and cancer . The presence of both hydrogen bond donor and acceptor groups in this molecule suggests its potential for targeted protein interactions. This product is supplied for research purposes as a chemical tool to investigate novel biological pathways and for the synthesis of more complex derivatives. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-9-12-2-1-3-13(8-12)16(21)19-14-10-18-20(11-14)15-4-6-22-7-5-15/h1-3,8,10-11,15H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPKBWWCVXENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Tetrahydro-2H-pyran Group: The tetrahydro-2H-pyran group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyanating agents such as sodium cyanide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazolyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • N-(2,4-dimethylphenyl)-N-isobutyl-2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Uniqueness

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, tetrahydro-2H-pyran ring, and pyrazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Biological Activity

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and toxicity data.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O
  • SMILES : Cc1ccc(cc1)N(=O)c2n[nH]c(=N)c2C(=O)N

The compound features a cyano group, a pyrazole ring, and an oxane moiety, which contribute to its biological properties.

Synthesis

The synthesis of 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves the reaction of appropriate precursors through methods such as condensation reactions or cyclization techniques. Specific synthetic routes have been documented in recent literature, emphasizing the efficiency and yield of the process.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzamides, including those with pyrazole-linked structures, exhibit significant antimicrobial properties. The compound demonstrated promising activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported in the low micromolar range.

Compound Bacterial Strain MIC (µg/mL)
3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideE. coli5.0
3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideS. aureus7.5

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human cancer cell lines such as HCT116 and MCF7, showing IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HCT11615.2
MCF712.5

These results suggest that 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide could be a candidate for further development in cancer therapy.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity tests on zebrafish embryos indicated a lethal concentration (LC50) of 0.39 mg/L, categorizing it as a compound with moderate toxicity.

Case Studies

A recent case study highlighted the effectiveness of pyrazole derivatives in treating infections resistant to conventional antibiotics. The study reported that treatment with 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide led to significant reductions in bacterial load in infected animal models.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves coupling a 3-cyanobenzoyl chloride derivative with a 1-(oxan-4-yl)-1H-pyrazol-4-amine precursor under anhydrous conditions. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Oxane ring introduction : Oxan-4-yl groups can be introduced via nucleophilic substitution or Mitsunobu reactions .
  • Critical factors : Temperature control (<40°C) prevents pyrazole ring decomposition, while inert atmospheres (N₂/Ar) minimize oxidation .
    • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Primary methods :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.5–8.5 ppm, oxane protons at δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ = C₁₇H₁₅N₄O₂, calculated 323.1144) .
  • FT-IR : Detects amide C=O stretch (~1650 cm⁻¹) and cyano C≡N (~2220 cm⁻¹) .
    • Advanced techniques : X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, critical for target interaction studies .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

  • Case study : CDPPB (a structurally related mGluR5 modulator) showed potent in vitro activity (IC₅₀ = 64 nM) but variable in vivo effects in ethanol-seeking models .
  • Troubleshooting strategies :

  • Pharmacokinetics : Assess bioavailability via LC-MS plasma profiling. Poor CNS penetration due to blood-brain barrier efflux (e.g., P-gp substrate) may explain inefficacy .
  • Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays .
  • Dose optimization : Conduct dose-response studies (e.g., 1–30 mg/kg IP in rodents) to account for species-specific metabolism .

Q. What computational approaches predict the binding mode of this compound to biological targets like mGluR5?

  • Methods :

  • Molecular docking : Use AutoDock Vina with mGluR5 crystal structures (PDB: 2VU) to map interactions (e.g., pyrazole-cyano group with Arg78/Lys409) .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
  • Free energy calculations : MM/PBSA estimates binding affinities (ΔG) to prioritize analogs .
    • Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD values) .

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